

Chemical and Physical Properties of Carzenide

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Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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Carzenide (CAS# 138-41-0), also known as 4-sulfamoylbenzoic acid, is primarily described as an intermediate in organic synthesis for preparing active molecules [1]. Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Profile of **Carzenide** [1]

Property	Value / Description
Molecular Formula	C ₇ H ₇ NO ₄ S
Molecular Weight	201.20 g/mol
Appearance	White to off-white solid powder
Melting Point	285-295 °C
LogP	0.5
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	5
SMILES	<chem>O=C(O)C1=CC=C(S(=O)(N)=O)C=C1</chem>
Solubility in DMSO	~100 mg/mL (~497 mM)

Established Analytical Protocol: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable and well-documented method for the analysis and purification of **Carzenide**.

Method Summary

This reverse-phase (RP) HPLC method separates and analyzes **Carzenide** using a **Newcrom R1** column, which is designed with low silanol activity to improve peak shape [2].

Materials and Equipment

- **HPLC System:** With UV-Vis or DAD detector.
- **HPLC Column:** Newcrom R1 (or equivalent C18-based column with low silanol activity) [2].
- **Mobile Phase A:** Water with 0.1% Phosphoric Acid (H_3PO_4).
- **Mobile Phase B:** Acetonitrile (MeCN).
- **Standard Solution:** **Carzenide** dissolved in a suitable solvent (e.g., mobile phase or DMSO) at a known concentration.
- **Sample Solutions:** Prepared in a solvent compatible with the mobile phase.

Detailed Step-by-Step Procedure

- **Mobile Phase Preparation:** Prepare 1 liter of Mobile Phase A by adding 1 mL of phosphoric acid to HPLC-grade water and making up to volume. Filter and degas both Mobile Phase A and pure acetonitrile (Mobile Phase B) under vacuum or sonication.
- **Standard Preparation:** Accurately weigh **Carzenide** and prepare a stock solution. Serially dilute to create a calibration curve covering the expected concentration range in samples.
- **Sample Preparation:** Dissolve the sample matrix and extract or dilute **Carzenide** to fall within the calibration curve's range. Centrifuge and filter (0.22 μm or 0.45 μm) before injection.
- **Instrument Parameters:**
 - **Wavelength:** 210-254 nm (optimize based on the UV spectrum of **Carzenide**).
 - **Flow Rate:** 1.0 mL/min (standard, can be scaled).
 - **Injection Volume:** 10-20 μL .
 - **Column Temperature:** Ambient or controlled (e.g., 30°C).

- **Gradient Program:** A generic starting gradient is suggested below. This requires optimization for your specific system and requirements. *Table 2: Example HPLC Gradient Program* | Time (min) | % Mobile Phase A | % Mobile Phase B | |---|---|---| | 0 | 95 | 5 | | 5 | 95 | 5 | | 15 | 5 | 95 | | 18 | 5 | 95 | | 18.1 | 95 | 5 | | 23 | 95 | 5 |
- **Execution:** Equilibrate the column with the initial gradient conditions. Inject standards and samples sequentially. Monitor the chromatogram for the **Carzenide** peak, typically identified by matching its retention time with the standard.

Notes and Troubleshooting

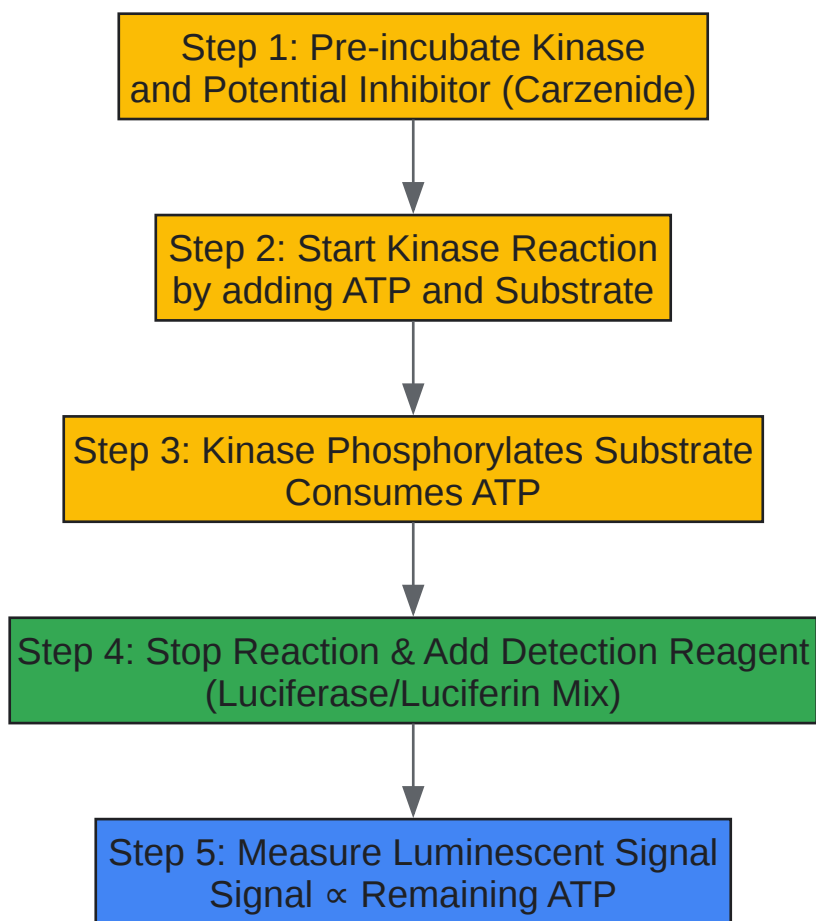
- **MS-Compatible Modification:** For mass spectrometric detection, replace phosphoric acid with 0.1% formic acid [2].
- **Scalability:** This method can be scaled up for preparative isolation of **Carzenide** or its impurities [2].
- **UPLC Option:** For faster analysis, columns with smaller 3 µm particles are available for UPLC applications [2].

Proposed Biological Activity Assay Protocols

While direct bioactivity assays for **Carzenide** are not published, its structural features suggest potential as a sulfonamide-based enzyme inhibitor. The following are proposed assay frameworks based on common practices for similar compounds.

Kinase Inhibition Assay (ATP Depletion Method)

Carzenide could be screened for kinase inhibitory activity. A robust, non-radioactive method involves measuring the consumption of ATP during the kinase reaction [3]. The workflow is as follows:



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Diagram 1: Workflow for kinase inhibition assay.

- **Principle:** An active kinase consumes ATP to phosphorylate a substrate. The remaining ATP is quantified using a luciferase/luciferin reagent, which produces light proportional to the ATP concentration. An inhibitor will reduce kinase activity, leading to more remaining ATP and a higher luminescence signal [3].
- **Materials:**
 - Target kinase and its specific substrate.
 - ATP.
 - **Carzenide** (test compound) and a control inhibitor (e.g., Sorafenib for Raf1 kinase).
 - easylite-Kinase or similar luciferase-based ATP detection reagent.
 - Low-volume 384-well white or AlphaPlate [3].
 - Luminescence plate reader.
- **Procedure:**
 - **Pre-incubation:** Dilute **Carzenide** in a suitable buffer (e.g., containing 1-5% DMSO). Add the kinase and substrate to the wells. Pre-incubate for 10-60 minutes.

- **Reaction Initiation:** Start the reaction by adding ATP to a final concentration determined during optimization (e.g., 300 nM for Raf1) [3].
- **Incubation:** Allow the kinase reaction to proceed at room temperature for a set time (e.g., 20 minutes).
- **Detection:** Add an equal volume of easylite-Kinase reagent to stop the reaction and generate the luminescent signal. Shake the plate for 2 minutes and read immediately [3].
- **Data Analysis:** Calculate % inhibition and IC₅₀ values by comparing luminescence from test wells to control wells (no inhibitor vs. no kinase).

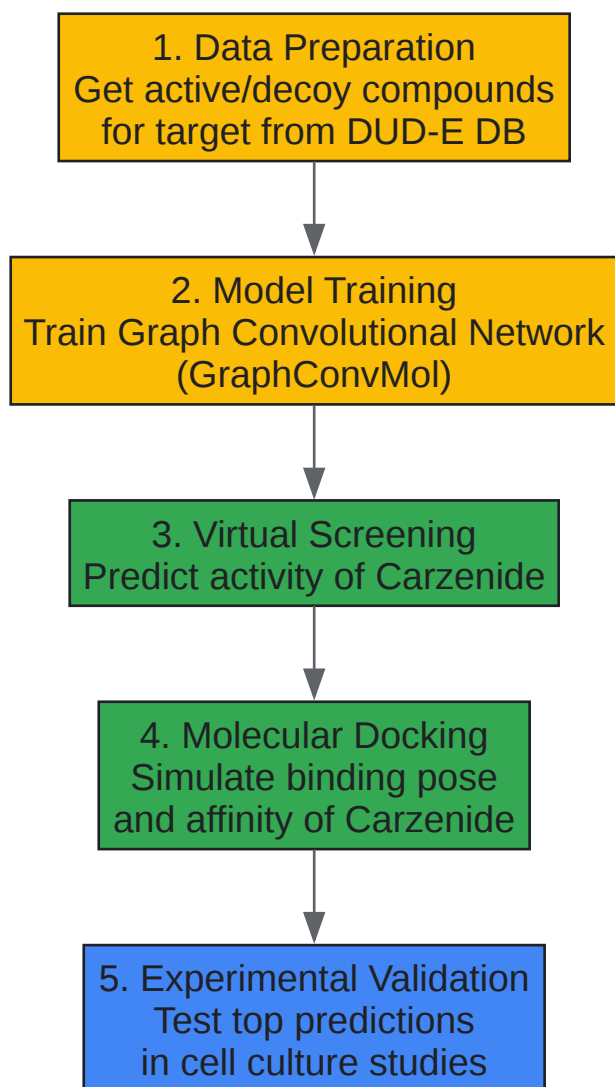
Enzyme-Linked Immunosorbent Assay (ELISA) for Target Engagement

A sandwich ELISA can be developed to measure the ability of **Carzenide** to inhibit the function of a putative target enzyme, such as Cyclooxygenase-2 (COX-2), inspired by drug repurposing approaches [4].

- **Principle:** The assay detects the level of a specific product (e.g., prostaglandin for COX-2) generated by the target enzyme. Inhibition by **Carzenide** would reduce the detectable product.
- **Materials:**
 - **ELISA Type:** Sandwich ELISA kit for the specific enzyme product or a custom-developed assay.
 - **Plate:** 96-well microplate, pre-coated with a capture antibody [5].
 - **Detection Method:** Chemiluminescent detection is often preferred for its wider dynamic range and higher sensitivity compared to colorimetric methods [6] [5].
- **Procedure:**
 - **Reaction Setup:** Incubate the target enzyme with its substrate in the presence or absence of **Carzenide**.
 - **Product Capture:** Transfer the reaction mixture to the ELISA plate, where the product is captured by the immobilized antibody.
 - **Detection:** Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a chemiluminescent substrate [6] [5].
 - **Signal Measurement:** Read the plate with a luminometer. A decrease in signal indicates inhibition by **Carzenide**.

Computational Screening Protocol

Following the successful example of identifying Vismodegib as a COX-2 inhibitor, a deep-learning and molecular docking pipeline can be employed to hypothesize potential targets for **Carzenide** [4].



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Diagram 2: Deep-learning and docking workflow.

- **Step 1: Data Preparation.** Obtain a data set of known active and decoy (inactive) compounds for a target protein (e.g., COX-2) from a database like DUD-E (Database of Useful Decoys: Enhanced) [4].
- **Step 2: Model Training.** Use a cheminformatics toolkit like RDKit to compute molecular features. Train a graph convolutional network (e.g., DeepChem's GraphConvMol) to distinguish active from decoy compounds. Validate the model using metrics like Matthews Correlation Coefficient (MCC) [4].
- **Step 3: Virtual Screening.** Use the trained model to predict the inhibitory potential of **Carzenide** against the target.
- **Step 4: Molecular Docking.** Perform computational docking (e.g., with AutoDock Vina or similar) to simulate how **Carzenide** binds to the target's active site and calculate binding affinity, comparing it to known inhibitors like Celecoxib [4].

- **Step 5: Experimental Validation.** The top computational predictions must be validated using the biochemical (e.g., kinase assay) or immunological (ELISA) assays described above [4].

Critical Experimental Considerations

- **Solubility and Stock Solutions:** **Carzenide** has good solubility in DMSO (~100 mg/mL). Prepare stock solutions at high concentration in DMSO and then dilute into aqueous assay buffers, keeping the final DMSO concentration consistent and low (typically $\leq 1\%$) across all samples to avoid solvent effects [1].
- **Assay Controls:** Every experiment must include appropriate controls:
 - **Positive Control:** A known inhibitor for the target.
 - **Negative Control:** Assay buffer with vehicle (e.g., DMSO) only.
 - **Blank:** No enzyme, to account for non-specific signal.
- **Signal Detection and Plate Selection:** The choice of detection method dictates the plate type. Use **white plates** for chemiluminescence and fluorescence to maximize signal reflection, and **black plates** for fluorescence to minimize cross-talk. Colorimetric assays use clear plates [6] [5].

I hope these detailed application notes and protocols provide a solid foundation for your research on **Carzenide**. Should you require further clarification or wish to delve deeper into a specific method, please feel free to ask.

References

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